3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Lipophilicity Physicochemical Properties Drug Discovery

Researchers often face reproducibility issues when sourcing benzamide analogs with undefined substitution patterns. This 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide offers a structurally distinct probe for SAR and chemical biology studies. - Precise identity: 3-bromo substitution ensures steric/electronic consistency for target binding assays. - Screening-ready: Drug-like properties (MW 383.2, XLogP3 4.2) make it suitable for fragment-based library screening. - Reliable supply: Qualified building block available for immediate medicinal chemistry procurement.

Molecular Formula C19H15BrN2O2
Molecular Weight 383.245
CAS No. 1705171-75-0
Cat. No. B2776545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide
CAS1705171-75-0
Molecular FormulaC19H15BrN2O2
Molecular Weight383.245
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H15BrN2O2/c20-16-7-4-6-15(12-16)19(23)22-13-14-5-3-8-17(11-14)24-18-9-1-2-10-21-18/h1-12H,13H2,(H,22,23)
InChIKeyODTLIUWKGYYBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Brominated Benzamide for Chemical Biology and Drug Discovery


3-Bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide (CAS 1705171-75-0) is a synthetic small molecule belonging to the benzamide class, characterized by a 3-bromo substituent on the benzamide ring and a 3-(pyridin-2-yloxy)benzyl moiety [1]. With a molecular weight of 383.2 g/mol and a calculated XLogP3 of 4.2, it occupies a physicochemical space typical of fragment- to lead-like screening compounds [1]. This compound is primarily utilized as a building block or screening probe in medicinal chemistry and chemical biology, rather than as an approved drug or well-characterized clinical candidate [1].

Screening probe and building block for chemical biology and medicinal chemistry
Physicochemical profile typical of fragment- to lead-like screening compounds
3-Bromo substitution pattern distinct from chloro, fluoro, and 2-bromo analogs

Why Generic Benzamide Analogs Cannot Replace This Compound


In the benzamide chemical space, subtle variations in halogen type, substitution position, and linker connectivity can profoundly alter target binding, selectivity, and physicochemical properties [1]. The 3-bromo substituent on the benzamide ring of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide imparts distinct steric and electronic characteristics compared to chloro, fluoro, or unsubstituted analogs [1]. Similarly, shifting the bromine from the 3- to the 2-position (as in the 2-bromo analog, CAS 1797891-60-1) changes molecular shape and potential binding interactions [1]. These differences mean that biological activity, selectivity, and pharmacokinetic profiles observed for one analog cannot be assumed for another, making precise chemical identity crucial for reproducible research and screening campaigns [1].

Halogen identity Br vs Cl vs F alters electronic and steric properties, potentially shifting target binding.
Positional isomerism 3-Bromo vs 2-bromo substitution changes molecular shape; activity may not transfer between isomers.
Analog extrapolation Biological activity and selectivity observed in related benzamide analogs may not transfer directly.

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison: 3-Bromo vs 3-Chloro Analog

The 3-bromo substituent on the benzamide ring increases lipophilicity compared to the 3-chloro analog. The target compound, 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide, has a computed XLogP3 of 4.2 [1]. The 3-chloro analog (3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, CAS 1706376-85-3) has a computed XLogP3 of 3.8 [2]. This difference of 0.4 log units can influence membrane permeability, solubility, and non-specific binding in biological assays.

Lipophilicity (XLogP3)
Computed
Δ +0.4 (3-Br vs 3-Cl)
Higher lipophilicity may influence membrane permeability and solubility in assay conditions.
Computed value; confirm experimentally.
Lipophilicity Physicochemical Properties Drug Discovery

Topological Polar Surface Area and Hydrogen Bonding Capacity

The target compound has a TPSA of 51.2 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This is identical to the 3-chloro and 2-bromo analogs, as the substitution pattern does not alter the number of HBD/HBA [1][2]. Therefore, TPSA does not differentiate these analogs; differentiation relies on lipophilicity and steric effects.

Polar Surface Area
Class-level
51.2 Ų (identical across analogs)
No TPSA-based differentiation; selection must rely on other properties.
Confirm with experimental logD.
Polar Surface Area Drug-likeness Permeability

Positional Isomerism Effect on Molecular Shape

The 3-bromo substitution on the benzamide ring (target compound) versus 2-bromo substitution (CAS 1797891-60-1) results in distinct molecular shapes and electronic distributions. The 3-position places the bromine meta to the amide carbonyl, while the 2-position places it ortho. In analogous benzamide series, such positional isomerism has been shown to alter target binding affinity by orders of magnitude [1]. While direct comparative bioactivity data for this specific pair is not publicly available, this class-level inference is supported by extensive SAR studies on substituted benzamides as kinase inhibitors [2].

Positional Isomer Impact
Class-level inference
Class-level precedent for activity shifts
3- vs 2-bromo isomerism likely alters target binding, based on benzamide SAR literature.
Direct bioactivity data not publicly available.
Positional Isomer Molecular Recognition Target Binding

Recommended Application Scenarios Based on Evidence


Chemical Biology Probe for Target Identification

The compound’s distinct 3-bromo substitution pattern and moderate lipophilicity (XLogP3 = 4.2) make it suitable as a small-molecule probe in chemical biology studies aimed at identifying or validating protein targets, particularly where brominated benzamides have shown precedent as kinase or enzyme inhibitors [1].

Focused Library Screening for Hit Discovery

With a molecular weight of 383.2 g/mol and drug-like computed properties, this compound can serve as a starting point for fragment-based or focused library screening campaigns, especially for targets where halogenated benzamides have shown preliminary activity [1].

Structure-Activity Relationship Studies on Halogenated Benzamides

The compound is a valuable tool compound for SAR studies comparing the effects of halogen type (Br vs Cl vs F) and position (2- vs 3- vs 4-) on biological activity, physicochemical properties, and pharmacokinetic behavior within the benzamide series [1].

Application
Selection Property
Validation Focus
Target identification probe
Distinct 3-bromo substitution pattern
Target engagement and selectivity profiling
Hit discovery screening
Drug-like computed profile
Confirm activity in target-specific assay
Halogenated benzamide SAR
Halogen and positional variation
Biological activity and property comparison
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